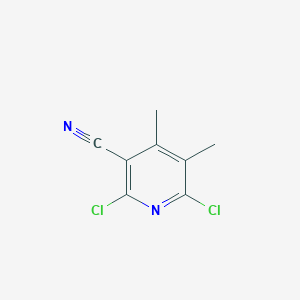

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Description

BenchChem offers high-quality 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-5(2)7(9)12-8(10)6(4)3-11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFKNVKTHACRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551192 | |

| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-30-4 | |

| Record name | 2,6-Dichloro-4,5-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56704-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Introduction

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized heterocyclic core makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's physicochemical characteristics.

The molecular structure of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is presented below:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile into an aluminum DSC pan. [1] * Hermetically seal the pan to prevent any loss of sample due to sublimation. [1]2. Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell. [1] * Set the temperature program to equilibrate at 25°C, followed by a heating ramp of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C). [2]3. Data Analysis:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. [3]

-

Boiling Point Determination (Micro Scale)

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [4]The Thiele tube method is a convenient micro-scale technique that allows for the determination of the boiling point with a small amount of sample. [5] Step-by-Step Protocol:

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of the sample to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. [6]2. Heating:

-

Immerse the assembly in a Thiele tube filled with a heating oil (e.g., mineral oil). [5] * Gently heat the side arm of the Thiele tube. [6]3. Observation:

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

-

Measurement:

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. [5]Note the atmospheric pressure at the time of the measurement.

-

Solubility Determination

Causality: The solubility of a compound is governed by the principle of "like dissolves like." [7]Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. A systematic approach to solubility testing in a range of solvents can provide insights into the polarity and functional groups present in a molecule.

Caption: General Workflow for Solubility Testing.

Step-by-Step Protocol:

-

Preparation:

-

In a series of small, labeled test tubes, place approximately 25 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.

-

-

Solvent Addition:

-

To each tube, add 0.75 mL of a different solvent in small portions. [8]A suggested panel of solvents includes:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (moderately polar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

-

Mixing and Observation:

-

Vigorously shake or vortex each tube for 1-2 minutes.

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

-

Classification:

-

Classify the compound's solubility in each solvent (e.g., soluble, partially soluble, insoluble).

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show two singlets corresponding to the two methyl groups on the pyridine ring. Due to the electron-withdrawing effects of the chlorine and nitrile groups, these signals are expected to appear in the downfield region for methyl protons.

-

Predicted Chemical Shifts:

-

Methyl protons at C4: ~2.4 ppm (singlet)

-

Methyl protons at C5: ~2.3 ppm (singlet)

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C6) are expected to be the most downfield, followed by the other sp² hybridized carbons of the pyridine ring. The nitrile carbon will also have a characteristic chemical shift.

-

Predicted Chemical Shift Ranges:

-

C2, C6 (attached to Cl): 150-160 ppm

-

C4, C5 (substituted pyridine carbons): 130-145 ppm

-

C3 (attached to CN): 110-120 ppm

-

CN (nitrile carbon): 115-125 ppm

-

CH₃ carbons: 15-25 ppm

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

Key Predicted Absorption Bands:

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=N and C=C stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: Strong bands in the 600-800 cm⁻¹ region.

-

C-H stretch (methyl): Bands around 2850-3000 cm⁻¹.

-

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio).

-

Predicted Molecular Ion (M⁺): m/z = 200 (for ³⁵Cl isotopes)

-

Major Predicted Fragments:

-

Loss of a chlorine atom: [M-Cl]⁺

-

Loss of a methyl group: [M-CH₃]⁺

-

Loss of HCN

-

Safety and Handling

While a specific safety data sheet for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is not widely available, data from structurally similar chlorinated pyridine and nitrile compounds suggest that it should be handled with caution.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11]Keep the container tightly closed.

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [9]May cause skin and eye irritation.

Conclusion

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a compound with potential applications in synthetic chemistry. While there is a lack of comprehensive published data on its physical properties, this guide provides a framework for its characterization. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this and related molecules, enabling them to safely handle and characterize this compound in the laboratory.

References

Sources

- 1. qualitest.ae [qualitest.ae]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ecolink.com [ecolink.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

Spectroscopic Characterization of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust framework for its characterization.

Introduction

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, with the molecular formula C₈H₆Cl₂N₂ and a molecular weight of 201.05 g/mol , is a substituted pyridine derivative.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for rational drug design and development.[2] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of such novel compounds. This guide will detail the expected spectroscopic signatures of the title compound, providing a valuable reference for its synthesis and application.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile features a pyridine ring with two chlorine atoms at positions 2 and 6, two methyl groups at positions 4 and 5, and a nitrile group at position 3. This specific arrangement of substituents dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is expected to show characteristic absorption bands for the C≡N, C-Cl, C=N, C=C, and C-H bonds.

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2240 |

| C=N, C=C (Aromatic Ring) | ~1550-1600 |

| C-H (Methyl) | ~2850-3000 |

| C-Cl (Aryl Halide) | ~1000-1100 |

The most prominent and diagnostic peak will be the sharp absorption from the nitrile group. The aromatic ring vibrations and the C-H stretching of the methyl groups will also be clearly identifiable.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

-

Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning : Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition.

Predicted Mass Spectrum

For 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

| Ion | Predicted m/z | Relative Intensity | Description |

| [M]⁺ | 200 | ~100% | Molecular ion (with two ³⁵Cl) |

| [M+2]⁺ | 202 | ~65% | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |

| [M+4]⁺ | 204 | ~10% | Molecular ion (with two ³⁷Cl) |

This M:M+2:M+4 ratio of approximately 9:6:1 is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₈H₆Cl₂N₂.

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition : Record the mass spectrum in positive ion mode.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the characterization of this compound. These spectroscopic signatures are essential for confirming the successful synthesis and purity of the molecule, thereby supporting its use in further research and development activities. The presented methodologies are based on standard practices and can be readily implemented in a modern analytical laboratory.

References

-

Alachem Co., Ltd. (n.d.). 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. Retrieved from [Link]

- Deb, M. L., & Bhuyan, P. J. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(6), 1329–1336.

-

SpectraBase. (n.d.). 2,6-Dichloro-4-(1-propenyl)-3,5-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Retrieved from [Link]

Sources

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

This guide provides a comprehensive technical overview of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document offers insights into its synthesis, chemical properties, strategic applications, and critical safety protocols, grounded in established scientific literature and best practices.

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, identified by the CAS Number 56704-30-4 , is a polysubstituted pyridine derivative.[1] The strategic placement of chloro, methyl, and nitrile functional groups on the pyridine ring makes it a versatile intermediate for introducing complex functionalities in advanced chemical synthesis.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas, including cancer, HIV/AIDS, tuberculosis, and inflammatory diseases.[2] The specific substituents on this compound offer multiple reaction sites for further chemical modification, making it a valuable precursor in the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

| Property | Value | Source(s) |

| CAS Number | 56704-30-4 | [1] |

| Molecular Formula | C₈H₆Cl₂N₂ | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| IUPAC Name | 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile | N/A |

| Appearance | White to pale yellow colored powder (Typical) | [3] |

| Melting Point | Not consistently reported; similar compounds melt in the 80-110 °C range. | [3][4] |

Section 2: Synthesis and Mechanistic Considerations

A common approach involves the condensation of a β-keto compound with a cyanoacetamide derivative.[5][6] Subsequent chlorination steps would then yield the final product.

Conceptual Synthetic Workflow

The following workflow outlines a logical, multi-step synthesis. This process is designed to be self-validating, with each step yielding a stable intermediate that can be purified and characterized before proceeding, ensuring the integrity of the final product.

Caption: Conceptual workflow for the synthesis of the target compound.

Expert Rationale Behind Experimental Choices

-

Condensation Catalyst: The use of a strong base like sodium methoxide is crucial in the initial condensation step.[5][6] It serves to deprotonate the active methylene group of 2-cyanoacetamide, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of ethyl 2-methylacetoacetate. This initiates the cyclization process to form the pyridine ring.

-

Chlorination Reagent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting hydroxyl groups on a pyridine ring (or its tautomeric pyridone form) to chloro groups. These reactions are typically performed under anhydrous conditions at elevated temperatures to drive the substitution to completion. The choice of reagent can influence reaction time and yield.

-

Self-Validation: Each step must be monitored for completion, typically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The intermediate and final product should be purified (e.g., by recrystallization or column chromatography) and their identity confirmed through analytical techniques such as NMR spectroscopy and Mass Spectrometry to ensure high purity and structural correctness.

Section 3: Applications in Drug Discovery and Agrochemicals

The true value of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile lies in its utility as a versatile chemical scaffold. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

This multi-functionality allows chemists to systematically modify the core structure to develop libraries of new compounds for biological screening. Pyridine derivatives are known to be key components in drugs targeting a vast array of biological processes.[2][7][8]

Role as a Chemical Intermediate

The diagram below illustrates how the compound can serve as a starting point for creating more complex, potentially bioactive molecules.

Caption: Potential synthetic pathways from the core compound.

-

Pharmaceutical Development: The substituted pyridines derived from this intermediate can be explored as agonists or antagonists for various receptors. For instance, highly substituted pyridines have been investigated as adenosine receptor agonists and potential treatments for neurodegenerative diseases.[7] The core structure is also found in selective thyroid hormone receptor β agonists developed for treating dyslipidemia.[9]

-

Agrochemical Synthesis: Dichloropyridine derivatives are foundational in the synthesis of herbicides and fungicides.[3] The specific substitution pattern of this compound allows for the development of novel crop protection agents with potentially improved efficacy and selectivity.

Section 4: Hazard Analysis and Safe Handling Protocols

As a chlorinated organic nitrile, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile requires careful handling. The primary hazards are associated with acute toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[10][11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H301 | Toxic if swallowed. | [11] |

| H312 | Harmful in contact with skin. | [11] | |

| H315 | Causes skin irritation. | [10][11] | |

| H319 / H318 | Causes serious eye irritation / damage. | [10][11] | |

| H332 | Harmful if inhaled. | [11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [10][11] | |

| P270 | Do not eat, drink or smoke when using this product. | [10][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [11][12] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

Standard Operating Protocol for Safe Handling

-

Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles at all times.[10][11]

-

Dispensing: When weighing the solid, do so in the fume hood on a draft shield to minimize dust dispersal. Avoid creating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] Store locked up.[11][13]

-

Disposal: Dispose of waste materials and contaminated containers in accordance with all local, state, and federal regulations for hazardous chemical waste.[10]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][13]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor for treatment advice.[10][11][12]

References

-

Alachem Co., Ltd. 56704-30-4 | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. [Link]

-

iChemical. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, CAS No. 91591-63-8. [Link]

-

PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. [Link]

-

Molekula. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. [Link]

-

PubMed. Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. [Link]

-

PharmaCompass. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | Drug Information. [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. [Link]

-

Journal of Chemical Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

-

National Institutes of Health (NIH). 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][12]triazine-6-carbonitrile (MGL-3196).... [Link]

- Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Google Patents. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. 56704-30-4 | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 2. dovepress.com [dovepress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, CAS No. 91591-63-8 - iChemical [ichemical.com]

- 5. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 6. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details its core physicochemical properties, outlines established synthesis protocols, discusses its role as a versatile chemical intermediate, and provides robust methodologies for its analytical characterization. Furthermore, this guide addresses critical safety and handling protocols to ensure its proper use in a laboratory setting. The strategic integration of reactive chloro, cyano, and methyl functionalities on the pyridine scaffold makes this compound a valuable building block for creating diverse molecular libraries aimed at discovering novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. Substituted pyridines, such as 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, offer a pre-functionalized platform for synthetic chemists. The distinct reactivity of the chloro, cyano, and methyl groups allows for sequential and regioselective modifications, enabling the efficient construction of complex molecular architectures. This compound serves as a critical intermediate in the synthesis of novel compounds targeting a range of biological pathways, from kinase inhibition to receptor modulation.[1][2]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. These parameters dictate choices in reaction conditions, solvent systems, purification methods, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂N₂ | [3][4][5][6] |

| Molecular Weight | 201.05 g/mol | [3][4][5][6] |

| CAS Number | 91591-63-8 | [3][4][6] |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | [3][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 82 °C | [4] |

| Boiling Point (Predicted) | 304.6±37.0 °C | [4] |

| XLogP3 | 2.9 | [3][5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines often involves multi-step sequences that build the heterocyclic core from acyclic precursors. While a specific, detailed synthesis for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is not extensively documented in the provided search results, a plausible and analogous pathway can be inferred from established pyridine synthesis methodologies, such as the Hantzsch synthesis or multi-component reactions.[2][7][8]

A representative synthetic approach involves the chlorination of a corresponding dihydroxypyridine precursor.

Hypothetical Synthesis Workflow:

Caption: Generalized workflow for the synthesis of dichloropyridines.

Causality Behind Experimental Choices:

-

Precursor Synthesis: Multi-component reactions (MCRs) are often chosen for their efficiency, combining several simple starting materials in a single pot to rapidly build molecular complexity.[8]

-

Chlorination Agent: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxypyridines (or their tautomeric pyridone forms) into chloropyridines.[2] The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Purification: Crystallization is the preferred method for purification on a larger scale as it is cost-effective and can yield highly pure material.[4] For smaller scales or difficult-to-crystallize products, column chromatography provides superior separation based on polarity.[9]

Applications in Drug Discovery and Chemical Synthesis

The true value of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile lies in its potential as a versatile chemical intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of functional groups.

Key Synthetic Transformations:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by O-, N-, and S-nucleophiles to generate ethers, amines, and thioethers, respectively. This is a cornerstone of library synthesis for screening against biological targets.

-

Cross-Coupling Reactions: While less reactive than their bromo or iodo counterparts, the chloro groups can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific conditions, enabling the formation of C-C and C-N bonds.

-

Nitrile Group Manipulation: The carbonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular diversification.

The pyridine scaffold is a key component in many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket.[2] Derivatives of this compound could be explored for such applications.

Analytical Characterization Protocol

Ensuring the identity and purity of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is critical for the reliability and reproducibility of subsequent experiments. A multi-technique approach is required for full characterization.

Caption: Quality control workflow for compound characterization.

Step-by-Step HPLC-UV Purity Assessment Protocol:

-

System Preparation:

-

Rationale: To ensure a stable baseline and accurate retention times, the HPLC system must be thoroughly purged and equilibrated.

-

Procedure: Purge the system with the mobile phase components. Equilibrate the column with the initial mobile phase composition (e.g., 60% Acetonitrile, 40% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (λ = 254 nm).

-

-

Sample Preparation:

-

Rationale: Accurate concentration and complete dissolution are essential for reproducible results. A concentration of ~1 mg/mL is standard.

-

Procedure: Accurately weigh approximately 5 mg of the compound into a 5 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Injection and Data Acquisition:

-

Rationale: A small injection volume prevents column overloading and peak distortion.

-

Procedure: Inject 5 µL of the prepared sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient elution method, for example, from 60% to 95% Acetonitrile over 15 minutes.

-

-

Data Analysis:

-

Rationale: Purity is determined by the relative area of the main peak compared to the total area of all peaks detected.

-

Procedure: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the area of the main product peak by the total area of all peaks.

-

Safety, Handling, and Storage

Proper handling of any chemical reagent is the most critical aspect of laboratory safety. 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is classified as a hazardous substance.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[10]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[10][11]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[10][11]

-

Skin Irritation (Category 2): Causes skin irritation.[10][11]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[10][11]

Mandatory Safety Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[10][12]

-

Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[10][11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][10][11] Store locked up.[10]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10][11]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing.[10][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][11]

-

Conclusion

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a synthetically valuable building block with significant potential for applications in medicinal chemistry and materials science. Its pre-functionalized pyridine core, featuring reactive chloro and cyano groups, provides chemists with multiple handles for derivatization. By understanding its physicochemical properties, synthetic origins, and analytical characterization, and by adhering strictly to the required safety protocols, researchers can effectively leverage this compound to construct novel and complex molecules for a wide range of scientific applications.

References

-

Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. Journal of Organic Chemistry. [Link]

-

PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. National Center for Biotechnology Information. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health. [Link]

-

2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][11][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. [Link]

-

PharmaCompass. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

Molbase. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE. [Link]

-

European Commission. Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. [Link]

- Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]

- 5. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8 [matrix-fine-chemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ias.ac.in [ias.ac.in]

- 9. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

The Evolving Landscape of Pyridine Carbonitriles: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyridine carbonitriles. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for the discovery and development of novel therapeutics based on this versatile heterocyclic core.

The Pyridine Carbonitrile Core: A Privileged Scaffold in Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a carbonitrile (-C≡N) group to the pyridine ring significantly modulates its electronic properties and reactivity, creating a versatile scaffold for chemical elaboration.[1] Specifically, the 2-amino-3-cyanopyridine moiety has garnered considerable attention due to its synthetic accessibility and its role as a key intermediate in the synthesis of a wide range of fused heterocyclic systems.[1][2] The diverse biological activities exhibited by substituted pyridine carbonitriles, including anticancer, antimicrobial, and antiviral properties, underscore their importance in modern drug discovery.[1]

Synthetic Strategies for Accessing Substituted Pyridine Carbonitriles

The facile and efficient synthesis of a diverse library of substituted pyridine carbonitriles is crucial for establishing robust structure-activity relationships (SAR). Several synthetic methodologies have been developed, with one-pot multicomponent reactions being particularly prominent due to their atom economy and operational simplicity.

One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

A widely employed and efficient method for the synthesis of 2-amino-3-cyanopyridines involves a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] This reaction can be performed under conventional heating or microwave irradiation, often in the absence of a solvent, making it an environmentally benign approach.[3]

Plausible Reaction Mechanism:

The reaction is thought to proceed through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization.[3]

Figure 1: Plausible mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: One-Pot Synthesis of 4,6-Disubstituted-2-amino-3-cyanopyridines [4]

-

In a round-bottom flask, combine the substituted aryl aldehyde (1 equivalent), malononitrile (1 equivalent), the appropriate acetophenone (1 equivalent), and ammonium acetate (4 equivalents) in absolute ethanol.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with constant stirring.

-

Filter the resulting solid precipitate and wash with water.

-

Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-amino-3-cyanopyridine derivative.

Alternative Synthetic Routes

While the one-pot approach is highly efficient, other synthetic strategies offer access to different substitution patterns. These include the reaction of β-enamine carbonyls with Rongalite, which acts as a C1 source for the pyridine ring, and the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by transition metals like cobalt.[5][6] The Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes also provides a route to highly substituted pyridin-2(1H)-ones.[7]

Anticancer Activity of Substituted Pyridine Carbonitriles

A significant body of research has focused on the anticancer potential of substituted pyridine carbonitriles. These compounds have demonstrated cytotoxic activity against a wide range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Anticancer Action

The anticancer mechanisms of pyridine carbonitriles are diverse and often depend on the specific substitution pattern of the molecule. Two prominent mechanisms that have been identified are the inhibition of protein kinases and topoisomerases.

3.1.1. Kinase Inhibition:

Several pyridine carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling.[8] For instance, certain derivatives have shown inhibitory activity against PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression.[9][10] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[11]

Figure 2: Simplified representation of kinase inhibition by pyridine carbonitriles.

3.1.2. Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[12] Certain substituted pyridine derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells.[12][13]

In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Quantitative Data on Anticancer Activity

The following table summarizes the IC₅₀ values of representative substituted pyridine carbonitriles against various cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [11] |

| 2 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 | 7.5 ± 0.1 | [11] |

| 3 | Pyridine-based 1,2,4-triazolo-tethered indole conjugate | Colorectal Cancer | - | [15] |

| 4 | Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56 | [14] |

| 5 | Pyridine and pyrazolyl pyridine conjugate | HepG2 | 0.18 | [16] |

Table 1: In Vitro Anticancer Activity of Selected Pyridine Carbonitrile Derivatives.

Investigating Apoptosis: Western Blot Analysis

To confirm that cytotoxicity is mediated by apoptosis, Western blot analysis can be performed to detect key apoptotic markers.[4][17]

Experimental Protocol: Western Blot for Apoptosis Markers [4][17][18][19][20]

-

Protein Extraction: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.

-

Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins compared to the untreated control.

Antimicrobial Activity of Substituted Pyridine Carbonitriles

Substituted pyridine carbonitriles have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[21][22][23][24]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyridine carbonitriles are varied. Some derivatives are known to inhibit bacterial topoisomerases, enzymes essential for DNA replication and repair.[25] Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Experimental Protocol: Broth Microdilution Assay [9]

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of representative substituted pyridine carbonitriles against various microbial strains.

| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | Cyanopyridine derivative | E. coli | - | [9] |

| 7 | Cyanopyridine derivative | S. aureus | - | [9] |

| 8 | Pyridine-triazole derivative | S. aureus | - | [21] |

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Carbonitrile Derivatives.

Antiviral Activity of Substituted Pyridine Carbonitriles

The pyridine scaffold is also present in several antiviral drugs, and research into substituted pyridine carbonitriles has revealed promising antiviral activities against a variety of viruses, including influenza virus and herpes simplex virus (HSV).[6][26][27]

Mechanism of Antiviral Action

The antiviral mechanisms of pyridine carbonitriles can involve targeting either viral or host cell factors essential for viral replication. For example, some derivatives have been shown to inhibit viral polymerases, while others may interfere with viral entry into the host cell.[6][27]

In Vitro Evaluation of Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Quantitative Data on Antiviral Activity

The following table provides EC₅₀ values for representative pyridine derivatives against different viruses.

| Compound ID | Substituents | Virus | Host Cell | EC₅₀ (µM) | Reference |

| 9 | Pyrimidine C-Nucleoside analogue | Influenza A (H1N1) | - | 1.9 | [26] |

| 10 | Pyrazolopyridine derivative | HSV-1 | - | 1.00 ± 0.10 | [27] |

Table 3: In Vitro Antiviral Activity of Selected Pyridine Derivatives.

Conclusion and Future Perspectives

Substituted pyridine carbonitriles represent a highly promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, makes them an attractive scaffold for the development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of more potent and selective analogues, a deeper understanding of their mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of the chemical space around the pyridine carbonitrile core holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. PubMed. [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. [Link]

-

Determination of Caspase Activation by Western Blot. PubMed. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

-

Quantification of Apoptosis Using Western Blot. Bio-protocol. [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

-

Synthesis of multisubstituted pyridines. PubMed. [Link]

-

A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. Scilit. [Link]

-

Synthesis of Multisubstituted Pyridines. Organic Letters - ACS Publications. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Taylor & Francis. [Link]

-

Synthesis, topoisomerase I inhibition and antitumor cytotoxicity of 2,2':6',2"-, 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives. PubMed. [Link]

-

Cytotoxic effects of compounds 1 and 2 in (A) HepG2 and (B) MCF-7... ResearchGate. [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate. [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. [Link]

-

Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PMC. [Link]

-

Dose-dependent cytotoxic activities of the compounds against MCF-7 cancer cells according to the MTT assay. ResearchGate. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PMC. [Link]

-

The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH. [Link]

-

The general structure of 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. [Link]

-

Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

-

Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Create Complex Graphs with GraphViz. YouTube. [Link]

-

Special Issue : Kinase Inhibitor Chemistry. MDPI. [Link]

-

Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. PubMed. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]

-

Antimicrobial activity of cyanidin-3-O-glucoside-lauric acid ester against Staphylococcus aureus and Escherichia coli. PubMed. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]

- 23. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

- 24. Antimicrobial activity of cyanidin-3-O-glucoside-lauric acid ester against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. towardsdatascience.com [towardsdatascience.com]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]

An In-depth Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific isomer, this guide synthesizes information from analogous compounds and relevant patent literature to present a viable synthetic pathway, predicted chemical properties, and potential applications. The document focuses on the multi-step synthesis from readily available starting materials, discusses the reactivity of the dichloropyridine core, and explores its potential as a scaffold in the design of novel therapeutic agents.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide array of FDA-approved drugs.[1] The electronic properties and structural versatility of the pyridine ring make it a privileged structure in drug design.[1] Dichlorinated pyridine derivatives, in particular, serve as versatile intermediates, with the chlorine atoms acting as reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions.[2][3][4] This guide focuses on the specific isomer, 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (CAS No. 56704-30-4), a compound with potential as a building block in the synthesis of complex molecules for drug discovery.[5][6]

Table 1: Physicochemical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

| Property | Value | Source |

| CAS Number | 56704-30-4 | [5][7] |

| Molecular Formula | C₈H₆Cl₂N₂ | [5][8] |

| Molecular Weight | 201.05 g/mol | [5][8] |

| Appearance | White powder (predicted) | [6] |

| Purity | >98% (typical for commercial samples) | [6] |

Synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

A plausible and industrially viable synthetic route for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile involves a two-step process: the synthesis of the precursor 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, followed by a chlorination reaction.

Step 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

The synthesis of the dihydroxy precursor is described in the patent literature and involves the condensation of 2-cyanoacetamide with ethyl 2-methylacetoacetate.[9][10] This method provides a commercially viable route to the key intermediate.

Reaction Scheme 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

Caption: Synthesis of the dihydroxy pyridine precursor.

Experimental Protocol: Synthesis of the Sodium Salt of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

-

Materials: 2-cyanoacetamide, 25% sodium methoxide in methanol, ethyl 2-methylacetoacetate, methanol.

-

Procedure:

-

A slurry of 2-cyanoacetamide in methanol is prepared in a reaction vessel.

-

The mixture is cooled to 0-10 °C.

-

25% sodium methoxide in methanol is added dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, ethyl 2-methylacetoacetate is added.

-

The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by a suitable analytical method (e.g., GC).

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is collected by filtration.

-

Step 2: Chlorination of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

Reaction Scheme 2: Chlorination of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

Caption: Chlorination of the dihydroxy precursor to the target compound.

Generalized Experimental Protocol: Chlorination with Phosphorus Oxychloride

-

Materials: 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, phosphorus oxychloride (POCl₃), optionally a tertiary amine base (e.g., pyridine or triethylamine) or a phase-transfer catalyst.

-

Procedure:

-

The dihydroxy precursor is suspended in an excess of phosphorus oxychloride or an inert high-boiling solvent.

-

A catalytic amount of a tertiary amine or phase-transfer catalyst may be added.

-

The reaction mixture is heated to reflux (typically 100-150 °C) for several hours.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile.

-

Chemical Reactivity and Potential Applications

The reactivity of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is dictated by the presence of the two chlorine atoms at the activated 2- and 6-positions of the pyridine ring, the cyano group, and the methyl substituents.

Reactivity of the Dichloropyridine Core

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, providing a facile route to a diverse library of substituted pyridine derivatives.[3][13] The presence of the electron-withdrawing cyano group further activates the pyridine ring towards nucleophilic attack.

Diagram: Reactivity of 2,6-Dichloropyridine Core

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 56704-30-4 | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 6. 3-Pyridinecarbonitrile, 2,6-dichloro-4,5-dimethyl-, CasNo.56704-30-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. 3-Pyridinecarbonitrile, 2,6-dichloro-4,5-dimethyl-,56704-30-4-Amadis Chemical [amadischem.com]

- 8. 3-Pyridinecarbonitrile, 2,6-dichloro-4,5-dimethyl- | 56704-30-4 [amp.chemicalbook.com]

- 9. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 10. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

The Synthesis of Pyridine-3-Carbonitrile: A Technical Guide from Historical Discovery to Modern Production

Introduction: The Pivotal Role of Pyridine-3-Carbonitrile

Pyridine-3-carbonitrile, also known as nicotinonitrile, is a deceptively simple heterocyclic compound with the formula C₆H₄N₂.[1][2] Its unassuming structure, a pyridine ring with a nitrile group at the 3-position, belies its profound impact on human health and industry. This molecule is a critical intermediate in the synthesis of nicotinic acid (niacin) and nicotinamide, essential forms of Vitamin B3.[1] The discovery of niacin's role in preventing pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, spurred the demand for its efficient production.[3][4] Today, pyridine-3-carbonitrile remains a cornerstone in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals, making a thorough understanding of its synthesis not just an academic exercise, but a matter of industrial and societal importance.

This guide provides an in-depth exploration of the discovery and history of pyridine-3-carbonitrile synthesis, tracing its evolution from early laboratory methods to the sophisticated industrial processes of the modern era. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic routes, and explore the emergence of biocatalysis as a green alternative.

I. Historical Perspectives: The Quest for a Cure and a Compound

The story of pyridine-3-carbonitrile is intrinsically linked to the medical quest to understand and combat pellagra. First described in the 18th century, the disease became a significant health crisis, particularly in regions where maize was a dietary staple.[3] It wasn't until the early 20th century that the nutritional basis of pellagra was established. In 1937, American biochemist Conrad Elvehjem identified nicotinic acid as the "pellagra-preventing factor".[3][5] This discovery created an urgent need for reliable and scalable methods to synthesize nicotinic acid and its derivatives.

Early synthetic efforts for pyridine derivatives were pioneered by chemists like Arthur Rudolf Hantzsch, who in 1881 described a multicomponent reaction for pyridine synthesis. While not directly producing pyridine-3-carbonitrile, these foundational studies laid the groundwork for heterocyclic chemistry.

One of the earliest documented methods for preparing pyridine-3-carbonitrile involved the reaction of pyridine-3-sulfonic acid with a cyanide salt. A 1946 patent describes the process of sulfonating pyridine and subsequently heating the resulting sulfonate with potassium cyanide to yield 3-cyanopyridine.[6] This method, while effective, involved harsh conditions and the use of highly toxic cyanides.

Another early laboratory-scale synthesis is the dehydration of nicotinamide. This straightforward approach utilizes a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to remove a molecule of water from the amide group of nicotinamide, yielding the nitrile.[7][8] This method remains a viable option for small-scale preparations.

II. The Industrial Revolution: Ammoxidation of 3-Picoline

The mid-20th century saw a shift towards more efficient and economical production methods to meet the growing demand for Vitamin B3. The vapor-phase ammoxidation of 3-picoline (3-methylpyridine) emerged as the dominant industrial process for synthesizing pyridine-3-carbonitrile.[9][10] This reaction involves the catalytic conversion of 3-picoline in the presence of ammonia and oxygen (typically from the air) at elevated temperatures.

The overall reaction can be summarized as follows:

CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[1]

The success of this process hinges on the development of highly selective and robust catalysts. Vanadium pentoxide (V₂O₅) supported on various metal oxides, such as titanium dioxide (TiO₂) or alumina (Al₂O₃), has been extensively studied and employed.[11][12] The catalyst's role is to facilitate the oxidation of the methyl group and the subsequent reaction with ammonia to form the nitrile, while minimizing the over-oxidation to carbon oxides.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction parameters significantly impacts the yield and selectivity of the ammoxidation process. The table below summarizes typical catalyst systems and their reported performance.

| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |

| V₂O₅ | - | 280-500 | 89.3 | 83.5 | [11] |

| V₂O₅-MoO₃ | - | 280-500 | 96.4 | 83 | [11] |

| V₂O₅-Sb₂O₅-TiO₂ | - | 280-500 | 97 | 68 | [11] |

| V-Cr-Mo-P-K-Bi-Ni | SiO₂ or γ-Al₂O₃ | ~360 | 98.9 | 97.8 | [13] |

Causality in Experimental Design: The use of multi-component catalysts, as seen in the V-Cr-Mo-P-K-Bi-Ni system, is a deliberate strategy to enhance catalytic activity and stability. Each component plays a specific role, such as improving redox properties, increasing surface area, or preventing catalyst deactivation. The reaction temperature is a critical parameter that must be carefully controlled to balance reaction rate with selectivity, as higher temperatures can lead to undesirable side reactions like the formation of CO and CO₂.

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline

The following is a generalized, illustrative protocol for the industrial-scale synthesis of pyridine-3-carbonitrile via ammoxidation.

Materials:

-

3-Picoline

-

Anhydrous Ammonia

-

Compressed Air

-

Catalyst (e.g., V₂O₅/TiO₂)

Equipment:

-

Fixed-bed or fluidized-bed reactor

-